molecular formula C24H22N2O4S B3498891 2-[benzyl(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-methylbenzoate

2-[benzyl(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-methylbenzoate

Cat. No. B3498891
M. Wt: 434.5 g/mol
InChI Key: VBQCGUBZPNCRCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-methylbenzoate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, and has been shown to be useful in a number of different applications.

Mechanism of Action

The mechanism of action of 2-[benzyl(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-methylbenzoate is not yet fully understood, but it is believed to involve the modulation of various biochemical pathways within the body. This compound has been shown to interact with a number of different proteins and enzymes, and may be useful in the development of new drugs that target these pathways.
Biochemical and Physiological Effects:
2-[benzyl(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-methylbenzoate has a number of biochemical and physiological effects that have been extensively studied. This compound has been shown to have anti-inflammatory properties, and may be useful in the treatment of a variety of different medical conditions. Additionally, this compound has been shown to have antioxidant properties, which may help to protect against cellular damage and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[benzyl(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-methylbenzoate in lab experiments is its high degree of specificity. This compound is able to selectively target certain biochemical pathways within the body, which makes it a valuable tool for studying the mechanisms of action of various drugs and therapies. However, one of the main limitations of using this compound is its high cost and complexity, which may make it difficult to use in certain research settings.

Future Directions

There are a number of different directions that future research on 2-[benzyl(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-methylbenzoate could take. One potential area of research involves the development of new drugs and therapies that target the biochemical pathways modulated by this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound, and to identify new applications for its use in scientific research. Finally, more studies could be conducted to investigate the potential advantages and limitations of using this compound in lab experiments, and to develop new techniques and methods for its synthesis and use.

Scientific Research Applications

2-[benzyl(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-methylbenzoate has a number of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the mechanisms of action of various biochemical processes. Additionally, this compound has been shown to be useful in the development of new drugs and therapies for a variety of different medical conditions.

properties

IUPAC Name

2-[benzyl-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-18-11-13-20(14-12-18)24(27)30-16-15-26(17-19-7-3-2-4-8-19)23-21-9-5-6-10-22(21)31(28,29)25-23/h2-14H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQCGUBZPNCRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCCN(CC2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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